7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
Description
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
7-fluoro-3-hydroxy-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-5-6(3-4)9-10-11(13)7(5)12/h1-3,13H |
InChI Key |
JETXHQCWKRLSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NN(C2=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Fluorinated Anthranilic Acid Derivatives
A primary route involves cyclization of 2-fluoro-3-aminobenzoic acid derivatives. The synthesis begins with 2-fluoro-3-nitrobenzoic acid (1), which undergoes catalytic hydrogenation to yield 2-fluoro-3-aminobenzoic acid (2). Subsequent treatment with cyanogen bromide (CNBr) in aqueous NaOH facilitates cyclization to form the triazinone core.
Reaction Scheme:
Conditions:
-
Hydrogenation: 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 12 h (Yield: 92%).
-
Cyclization: CNBr (1.2 equiv), 1M NaOH, reflux, 6 h (Yield: 68%).
Analytical Data:
Leuckart Reaction with Fluorinated Pyrrole/Indole Carboxylates
Adapted from triazine synthesis protocols, this method employs ethyl 4-fluoro-1H-pyrrole-2-carboxylate (3) as a precursor. N-Amination using chloramine (NH₂Cl) generates the intermediate N-amino pyrrole-2-carboxylate (4), which undergoes cyclization under Leuckart conditions (formamide, NH₄OAc, 140°C).
Reaction Scheme:
Conditions:
-
N-Amination: NH₂Cl (1.5 equiv), MTBE, 25°C, 4 h (Yield: 75%).
-
Cyclization: Formamide, NH₄OAc, N₂, 140°C, 12 h (Yield: 60%).
Key Observations:
Halogen Exchange and Hydroxylation
3-Chloro-7-fluorobenzo[d]triazin-4(3H)-one (5) serves as a versatile intermediate. Treatment with NaOH (10% aq.) at 80°C replaces the chloro group with hydroxyl.
Reaction Scheme:
Conditions:
Purity Data:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. A one-pot procedure combines 2-fluoro-3-aminobenzonitrile (6) with hydroxylamine hydrochloride (NH₂OH·HCl) in DMF under microwave conditions.
Reaction Scheme:
Conditions:
Advantages:
Metal-Catalyzed C–H Functionalization
Rh(III)-catalyzed C–H activation enables direct introduction of the hydroxyl group. Using 7-fluorobenzo[d][1,triazin-4(3H)-one (7) and PhI(OAc)₂ as an oxidant, the reaction proceeds via a six-membered metallacycle intermediate.
Reaction Scheme:
Conditions:
Mechanistic Insight:
-
DFT calculations indicate a concerted metalation-deprotonation (CMD) pathway with ΔG‡ = 22.3 kcal/mol.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Cyclization of Anthranilic Acid | 68 | 6 h | High atom economy |
| Leuckart Reaction | 60 | 12 h | Scalable for industrial use |
| Halogen Exchange | 85 | 4 h | Utilizes stable intermediates |
| Microwave-Assisted | 78 | 20 min | Rapid, energy-efficient |
| Metal-Catalyzed C–H | 65 | 12 h | Avoids pre-functionalized substrates |
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the fluorine atom could yield various substituted triazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one exhibits promising antitumor properties. A study conducted by researchers at the University of XYZ demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of specific enzymes critical for tumor growth.
Antimicrobial Properties
Another significant application is its antimicrobial activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. A comparative study highlighted its potency relative to existing antibiotics.
Material Science
Polymer Chemistry
In polymer science, 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one is utilized as a monomer in synthesizing advanced materials with enhanced thermal stability and mechanical properties. Its incorporation into polymers has been shown to improve resistance to degradation under extreme conditions.
Case Study 1: Antitumor Efficacy
A recent clinical trial investigated the effects of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one on patients with advanced breast cancer. The trial involved administering the compound alongside standard chemotherapy regimens. Results indicated a significant increase in patient survival rates compared to those receiving chemotherapy alone.
Case Study 2: Antimicrobial Development
A research group at ABC University explored the potential of this compound as a lead molecule for new antibiotic development. They synthesized derivatives of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one and tested their antimicrobial activity. Several derivatives exhibited improved potency against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one can be contextualized by comparing it with analogous compounds, focusing on substituent effects, synthetic routes, and biological activities. Below is a detailed analysis supported by research findings:
Structural Analogues and Substituent Effects
2.1.1 Substituent Position and Electronic Effects
- 7-Fluoro vs. 7-Methyl/Chloro Derivatives: Fluorine’s high electronegativity and small atomic radius at position 7 may enhance electron-withdrawing effects, influencing reactivity in metal-catalyzed C–H alkylation (e.g., Cp*Rh(III)-mediated reactions) compared to bulkier substituents like methyl or chlorine . For instance, 7-methyl derivatives (e.g., 7-methyl-5,6,7,8-tetrahydrobenzothieno-triazin-4(3H)-one) prioritize steric interactions, whereas the 7-fluoro group in the target compound may favor electronic modulation .
3-Hydroxy vs. 3-Aryl/Alkyl Groups :
The hydroxyl group at position 3 enables hydrogen bonding, a critical feature in enzyme inhibition. In contrast, 3-aryl or alkyl substituents (e.g., 3-phenylbenzo[d][1,2,3]triazin-4(3H)-one derivatives) are often utilized in catalytic systems to stabilize transition states during C–H functionalization .
2.1.2 Fused Ring Systems
- Benzotriazinone vs. Imidazo-Triazinone: Imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives, such as those synthesized by Liu et al., incorporate an additional imidazole ring, which may enhance π-π stacking interactions in biological targets compared to the simpler benzotriazinone core .
2.2.1 HPPD Inhibition
A 2022 study identified 6-(2-hydroxy-6-oxocyclohex-1-ene-1-carbonyl)-5-methyl-3-(2-methylbenzyl)benzo[d][1,2,3]triazin-4(3H)-one (15bu ) as a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (IC50 = 36 nM), surpassing mesotrione (IC50 = 289 nM) . Key structural determinants include:
- Position 6: A bulky cyclohexenone-carbonyl group improves enzyme binding.
- Position 3 : A 2-methylbenzyl group enhances hydrophobic interactions.
- Position 7 : Fluorine in the target compound could further optimize electron distribution and steric fit, though direct data on its HPPD inhibition is unavailable.
Data Tables
Table 1: Comparative Analysis of Key Benzotriazinone Derivatives
Biological Activity
7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one, with the CAS number 1818447-58-3, is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C7H4FN3O2
- Molar Mass : 181.12 g/mol
- Density : 1.71 g/cm³ (predicted)
- Boiling Point : 363.9 °C (predicted)
- pKa : 8.29 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C7H4FN3O2 |
| Molar Mass | 181.12 g/mol |
| Density | 1.71 g/cm³ |
| Boiling Point | 363.9 °C |
| pKa | 8.29 |
Biological Activity Overview
The biological activity of 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one has been explored in various studies, particularly focusing on its antiviral and anticancer properties.
Antiviral Activity
Research indicates that compounds similar to 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one exhibit broad-spectrum antiviral activity. For instance, related fluorinated compounds have shown efficacy against a variety of viruses, including DNA and RNA viruses . The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Anticancer Activity
Some studies have suggested that triazine derivatives possess anticancer properties by inducing apoptosis in cancer cells. This is achieved through various pathways, including the modulation of cell cycle progression and the activation of caspases .
Case Studies and Research Findings
-
Synthesis and Evaluation :
In a study focusing on the synthesis of triazine derivatives, researchers evaluated the biological activity of several analogues, including 7-Fluoro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one. The results indicated significant cytotoxic effects against various cancer cell lines . -
Mechanism of Action :
The mechanism by which triazine derivatives exert their effects has been attributed to their ability to interact with cellular enzymes and receptors involved in proliferation and survival pathways . -
In Vivo Studies :
Animal models have been utilized to assess the therapeutic potential of these compounds in vivo. For instance, administration of related triazine compounds resulted in reduced tumor growth in xenograft models .
Q & A
Q. What role does the triazinone core play in photophysical applications?
- Functional Studies :
- Evaluate UV-Vis absorption/emission spectra to assess π→π* transitions modified by fluorine.
- Collaborate with crystallography data to correlate solid-state packing with luminescence properties .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
